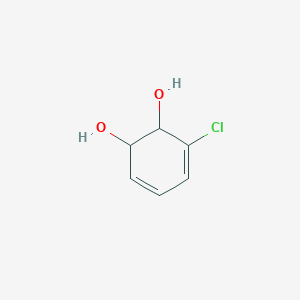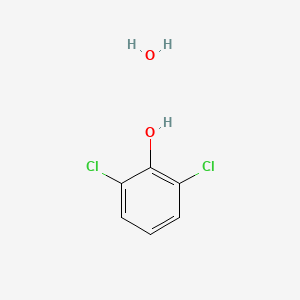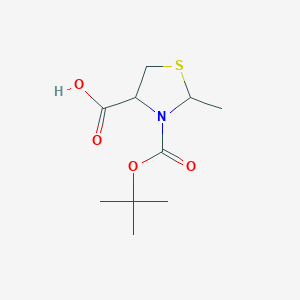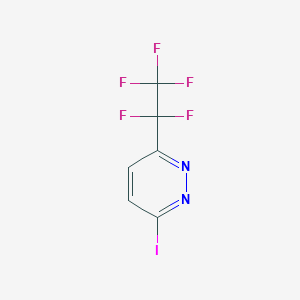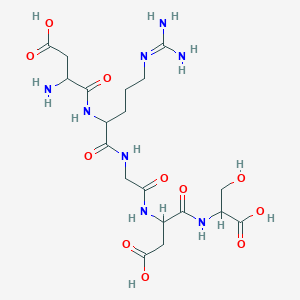
Drgds
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Drgds: は、化学名H-アスパラギン酸-アルギニン-グリシン-アスパラギン酸-セリン-OH 、分子式C19H32N8O11 の合成ペプチドです 。アスパラギン酸、アルギニン、グリシン、アスパラギン酸、セリンの各アミノ酸で構成されています。この化合物は、細胞接着やシグナル伝達など、生物学的プロセスにおける役割で知られています。
準備方法
合成経路と反応条件: Drgdsの合成には、ペプチド合成の一般的な方法である固相ペプチド合成(SPPS)が用いられます。プロセスは、最初のアミノ酸を固体樹脂に結合することから始まります。その後、N,N'-ジイソプロピルカルボジイミド (DIC)や1-ヒドロキシベンゾトリアゾール (HOBt)などのカップリング試薬を用いて、特定の配列でアミノ酸を1つずつ加えていきます。ペプチド鎖は、目的の配列が得られるまで、脱保護とカップリングのサイクルを繰り返すことで伸長されます .
工業的生産方法: 工業的な環境では、this compoundの生産は、自動化されたペプチド合成機を用いて規模を拡大することができます。これらの機械は、SPPSの反復的な手順を自動化し、ペプチドを効率的かつ高スループットで合成することを可能にします。合成後、ペプチドは樹脂から切り離され、高速液体クロマトグラフィー(HPLC)などの技術を用いて精製されます。
化学反応解析
反応の種類: this compoundは、次のようなさまざまな化学反応を起こします。
酸化: this compoundは、存在する場合は、システイン残基間にジスルフィド結合を形成するために酸化されることがあります。
還元: 還元反応は、ジスルフィド結合を切断し、チオール基に戻すことができます。
置換: this compoundのアミノ酸残基は、他のアミノ酸で置換され、異なる特性を持つアナログを作成することができます。
一般的な試薬と条件:
酸化: 過酸化水素(H2O2)またはヨウ素(I2)を酸化剤として使用できます。
還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)は、一般的な還元剤です。
置換: アミノ酸誘導体やDIC、HOBtなどのカップリング試薬が、置換反応で使用されます。
形成される主要な生成物:
酸化: ジスルフィド結合したペプチドの形成。
還元: 遊離のチオール含有ペプチドの形成。
置換: 改変されたアミノ酸配列を持つペプチドアナログの形成。
科学研究への応用
This compoundは、科学研究において幅広い用途を持っています。
化学: ペプチド合成と修飾の研究において、モデルペプチドとして使用されます。
生物学: 細胞接着研究において、特に細胞と細胞外マトリックスとの相互作用において、重要な役割を果たします。
医学: 薬物送達システムにおける可能性や、細胞接着や移動が関与する疾患における治療薬としての可能性が研究されています。
産業: バイオマテリアルや組織工学足場などの開発に使用されています。
化学反応の分析
Types of Reactions: Drgds undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Formation of free thiol-containing peptides.
Substitution: Formation of peptide analogs with modified amino acid sequences.
科学的研究の応用
Drgds has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Plays a crucial role in cell adhesion studies, particularly in the interaction between cells and the extracellular matrix.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in diseases involving cell adhesion and migration.
Industry: Utilized in the development of biomaterials and tissue engineering scaffolds.
作用機序
Drgdsは、細胞表面のインテグリン受容体に結合することで効果を発揮します。この結合は、細胞接着、移動、増殖を調節する細胞内シグナル伝達経路を活性化します。主な分子標的は、細胞とその周囲との付着を仲介する膜貫通型受容体であるインテグリンです .
類似化合物の比較
類似化合物:
RGDペプチド: インテグリンに結合し、細胞接着を仲介する、より短いペプチド配列(アルギニン-グリシン-アスパラギン酸)。
GRGDSP: インテグリンと相互作用する、類似の配列を持つ別のペプチド(グリシン-アルギニン-グリシン-アスパラギン酸-セリン-プロリン)。
This compoundの独自性: this compoundは、特定のアミノ酸配列を持つため、他のペプチドとは異なる結合特性と生物活性を示します。その長い配列により、インテグリン受容体とのより特異的な相互作用が可能となり、研究や治療用途において貴重なツールとなっています。
類似化合物との比較
RGD Peptide: A shorter peptide sequence (Arg-Gly-Asp) that also binds to integrins and mediates cell adhesion.
GRGDSP: Another peptide with a similar sequence (Gly-Arg-Gly-Asp-Ser-Pro) that interacts with integrins.
Uniqueness of Drgds: this compound is unique due to its specific amino acid sequence, which provides distinct binding properties and biological activities compared to other peptides. Its longer sequence allows for more specific interactions with integrin receptors, making it a valuable tool in research and therapeutic applications.
特性
IUPAC Name |
3-amino-4-[[1-[[2-[[3-carboxy-1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N8O11/c20-8(4-13(30)31)15(34)26-9(2-1-3-23-19(21)22)16(35)24-6-12(29)25-10(5-14(32)33)17(36)27-11(7-28)18(37)38/h8-11,28H,1-7,20H2,(H,24,35)(H,25,29)(H,26,34)(H,27,36)(H,30,31)(H,32,33)(H,37,38)(H4,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYAWCJCNZVGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)N)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N8O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
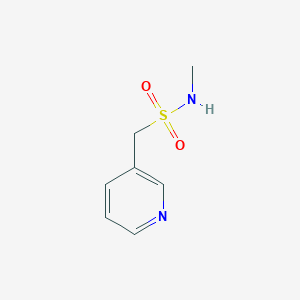
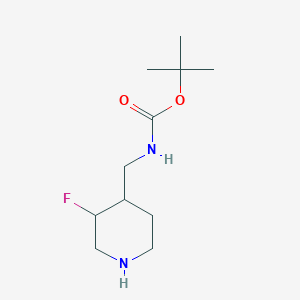

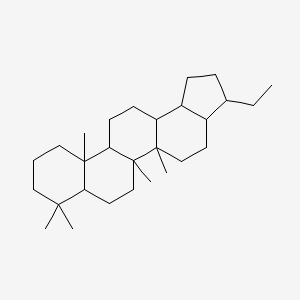


![2-[[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12106130.png)
